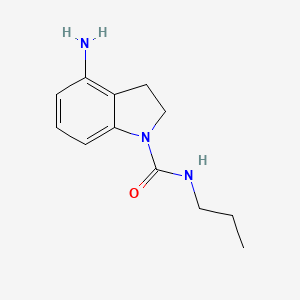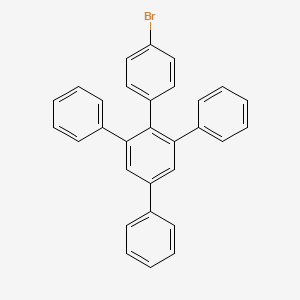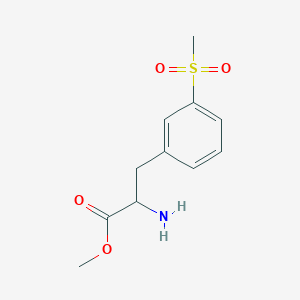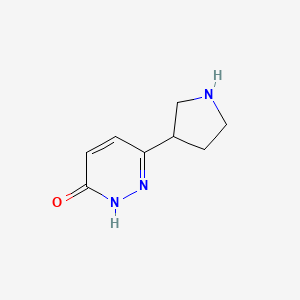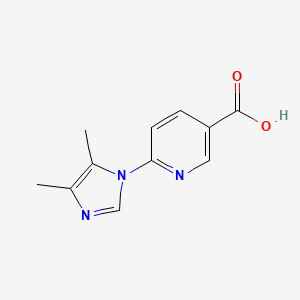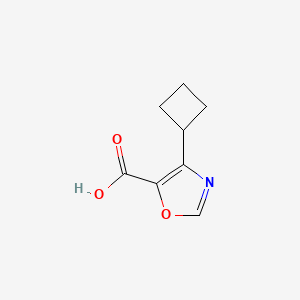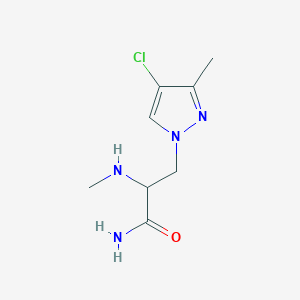
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro and methyl group, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions using appropriate reagents.
Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction, where the pyrazole derivative is reacted with a suitable amine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but lacks the methyl group on the pyrazole ring.
3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide: Similar structure but lacks the chloro group on the pyrazole ring.
Uniqueness
3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to the presence of both chloro and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C8H13ClN4O |
|---|---|
Molekulargewicht |
216.67 g/mol |
IUPAC-Name |
3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C8H13ClN4O/c1-5-6(9)3-13(12-5)4-7(11-2)8(10)14/h3,7,11H,4H2,1-2H3,(H2,10,14) |
InChI-Schlüssel |
IAJIZDIOWMTTSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1Cl)CC(C(=O)N)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


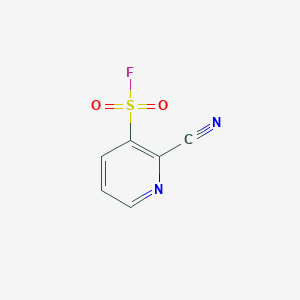
![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B13645743.png)
![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
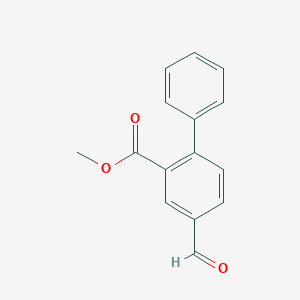
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
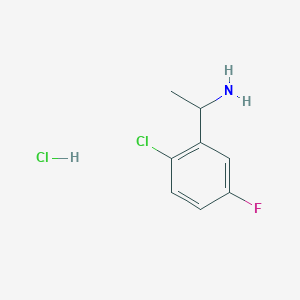
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)
